

Application Notes and Protocols for 9-Phenylcarbazole-d13 in Pharmacokinetic Studies

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Compound of Interest

Compound Name: 9-Phenylcarbazole-d13

Cat. No.: B15558545

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Introduction

Stable isotope-labeled compounds are essential tools in drug metabolism and pharmacokinetic (DMPK) studies.^[1] Deuterium-labeled compounds, such as **9-Phenylcarbazole-d13**, offer a safe and effective means to trace and quantify a parent drug and its metabolites in biological systems. The incorporation of deuterium can also modify a drug's pharmacokinetic profile, often leading to reduced clearance rates and extended half-lives due to the kinetic isotope effect.^{[1][2][3][4]} **9-Phenylcarbazole-d13** serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), ensuring high accuracy and precision by co-eluting with the unlabeled analyte and correcting for variability during sample preparation and analysis.^{[5][6]}

These application notes provide a comprehensive overview of the use of **9-Phenylcarbazole-d13** in pharmacokinetic studies, including detailed experimental protocols and potential metabolic pathways.

Applications

- **Internal Standard in Bioanalytical Methods:** **9-Phenylcarbazole-d13** is primarily used as an internal standard for the accurate quantification of 9-phenylcarbazole in biological matrices

like plasma, urine, and tissue homogenates.[5][6] Its near-identical chemical and physical properties to the analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for matrix effects and other sources of analytical variability.[1][6]

- **Pharmacokinetic (PK) Studies:** Co-administration of a tracer dose of **9-Phenylcarbazole-d13** with a therapeutic dose of unlabeled 9-phenylcarbazole allows for the precise characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile without interfering with the steady-state concentration of the parent drug.
- **Metabolite Identification:** The distinct mass shift of 13 Daltons makes it easier to distinguish drug-related material from endogenous compounds in mass spectrometry, aiding in the identification of novel metabolites.
- **Mass Balance Studies:** While radiolabeled compounds are traditionally used, stable isotope-labeled compounds can be employed in certain mass balance studies to provide quantitative data on excretion pathways.

Quantitative Data Summary

The following tables represent hypothetical pharmacokinetic data from a preclinical study in rats, demonstrating the utility of **9-Phenylcarbazole-d13** as an internal standard for quantifying 9-phenylcarbazole.

Table 1: Pharmacokinetic Parameters of 9-Phenylcarbazole in Rats Following a Single Intravenous (IV) and Oral (PO) Dose.

Parameter	IV Administration (1 mg/kg)	PO Administration (10 mg/kg)
C _{max} (ng/mL)	250 ± 45	85 ± 20
T _{max} (h)	0.1	1.5
AUC _{0-t} (ng·h/mL)	450 ± 90	620 ± 110
AUC _{0-inf} (ng·h/mL)	465 ± 95	650 ± 120
t _{1/2} (h)	3.5 ± 0.8	4.1 ± 0.9
CL (L/h/kg)	2.15 ± 0.4	-
V _d (L/kg)	10.5 ± 2.2	-
F (%)	-	14

Data are presented as mean ± standard deviation (n=6). C_{max}: Maximum plasma concentration; T_{max}: Time to reach C_{max}; AUC: Area under the plasma concentration-time curve; t_{1/2}: Elimination half-life; CL: Clearance; V_d: Volume of distribution; F: Bioavailability.

Table 2: Bioanalytical Method Validation Summary for 9-Phenylcarbazole in Rat Plasma.

Parameter	Result	Acceptance Criteria
Linearity (r ²)	> 0.995	≥ 0.99
Lower Limit of Quantification (LLOQ)	1 ng/mL	S/N > 10
Intra-day Precision (%CV)	< 8%	≤ 15%
Inter-day Precision (%CV)	< 11%	≤ 15%
Accuracy (% Bias)	-7% to 9%	Within ±15%
Matrix Effect	95% - 103%	85% - 115%
Recovery	> 85%	Consistent and reproducible

%CV: Percent coefficient of variation; S/N: Signal-to-noise ratio.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

- Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.
- Dosing:
 - IV Group: Administer 9-phenylcarbazole at 1 mg/kg via the tail vein.
 - PO Group: Administer 9-phenylcarbazole at 10 mg/kg via oral gavage.
- Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein into heparinized tubes at pre-dose and at 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C. Transfer the plasma to clean tubes and store at -80°C until analysis.
- Bioanalysis: Analyze the plasma samples for 9-phenylcarbazole concentration using the LC-MS/MS method described in Protocol 2.
- Pharmacokinetic Analysis: Calculate PK parameters using non-compartmental analysis with appropriate software.

Protocol 2: Bioanalytical Method for Quantification of 9-Phenylcarbazole in Rat Plasma using LC-MS/MS

- Preparation of Standards:
 - Prepare a stock solution of 9-phenylcarbazole (1 mg/mL) in methanol.
 - Prepare a stock solution of **9-Phenylcarbazole-d13** (internal standard, IS) at 1 mg/mL in methanol.
 - Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the stock solution in methanol.
 - Prepare a working IS solution of 100 ng/mL in methanol.

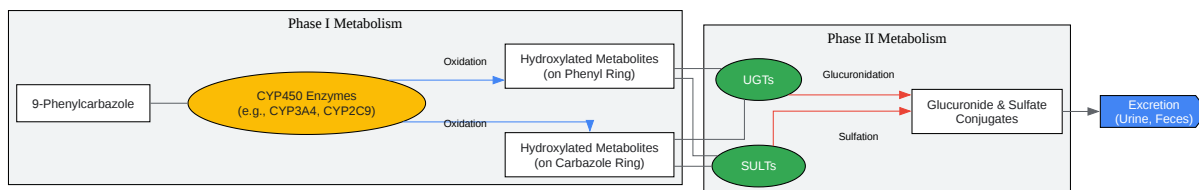
- Sample Preparation (Protein Precipitation):
 - Aliquot 50 μ L of plasma samples, calibration standards, or QCs into a 96-well plate.
 - Add 10 μ L of the 100 ng/mL IS working solution to each well (except blanks).
 - Add 200 μ L of acetonitrile to each well to precipitate proteins.
 - Vortex the plate for 5 minutes.
 - Centrifuge at 4000 rpm for 15 minutes.
 - Transfer 100 μ L of the supernatant to a new 96-well plate for LC-MS/MS analysis.
- LC-MS/MS Conditions:
 - LC System: Shimadzu Nexera or equivalent.
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to 30% B and re-equilibrate for 1 minute.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
 - Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 6500+).
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - MRM Transitions (Hypothetical):
 - 9-Phenylcarbazole: Q1 244.1 -> Q3 167.1

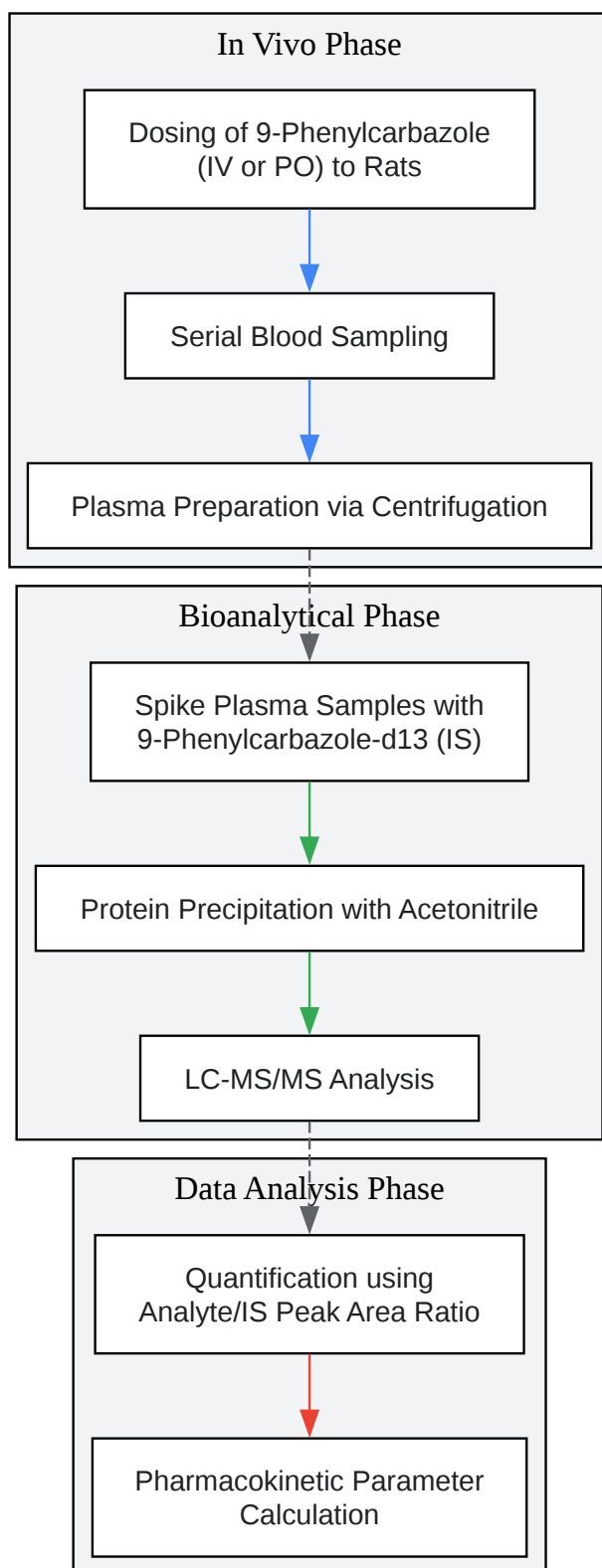
- **9-Phenylcarbazole-d13** (IS): Q1 257.1 -> Q3 172.1
- Data Analysis:
 - Quantify the peak area ratio of the analyte to the IS.
 - Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted ($1/x^2$) linear regression.
 - Determine the concentration of 9-phenylcarbazole in the plasma samples from the calibration curve.

Visualizations

Metabolic Pathway

Carbazole derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.^[7] The metabolism typically involves oxidation, leading to the formation of hydroxylated metabolites, which can then be further conjugated for excretion. The N-phenyl group and the carbazole rings are potential sites for hydroxylation.





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